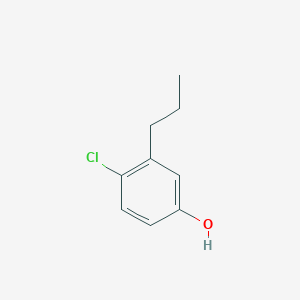

4-Chloro-3-propylphenol

Description

Contextualization within Halogenated Phenolic Compound Research

4-Chloro-3-propylphenol is a member of the halogenated phenolic compounds (HPCs), a diverse group of chemicals characterized by a phenol (B47542) ring substituted with at least one halogen atom. asu.ru HPCs are significant in environmental and biological research as they can be metabolites of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) or can be found as natural compounds, particularly in marine environments. nih.govacs.org

Research into HPCs has intensified due to their detection in wildlife and human tissues and their potential to interact with biological systems. oup.com Many HPCs are structurally similar to thyroid hormones, which has led to investigations into their endocrine-disrupting capabilities. nih.govacs.org Studies have shown that certain halogenated phenolic compounds can inhibit the activity of deiodinase enzymes in vitro, which are crucial for thyroid hormone regulation. nih.gov The presence of a chlorine atom and a propyl group on the phenol ring of this compound places it within this important class of molecules, making its study relevant to understanding the structure-activity relationships and environmental behavior of HPCs.

Historical Perspectives in Chemical Research on Substituted Phenols

The study of substituted phenols is a foundational aspect of organic chemistry. Historically, many common phenolic compounds were identified and named before their chemical structures were fully understood, leading to the use of trivial names that are still common today. britannica.com Phenol itself was a key starting material in the early chemical industry, used to produce everything from plastics to pharmaceuticals like aspirin (B1665792) and explosives such as picric acid. britannica.com

Early research, including methods developed by Bayer and Monsanto in the early 20th century, focused on the synthesis of phenol from precursors like benzenesulfonic acid. wikipedia.org The reactivity of the phenol ring, which is strongly activated by the hydroxyl group, makes it highly susceptible to electrophilic aromatic substitution. britannica.comwikipedia.org This reactivity allows for the attachment of various functional groups, including halogens and alkyl chains, at specific positions on the ring. wisdomlib.org The development of synthetic methods to create specifically substituted phenols, such as this compound, is a continuation of this long history, enabling chemists to design molecules with tailored properties for specific research applications. wisdomlib.orgacs.org

Significance and Emerging Research Avenues for this compound

The significance of this compound in modern research lies primarily in its utility as a chemical intermediate and a model compound for scientific investigation. In synthetic organic chemistry, it serves as a precursor for creating more complex molecules. Its defined structure, featuring both a halogen and an alkyl group at specific positions, allows researchers to explore structure-activity relationships within the broader family of phenolic compounds.

One of the key research avenues for this compound is in the study of its antimicrobial properties. Phenolic derivatives are known for their ability to disrupt microbial cell membranes, and this compound has been investigated for its effectiveness against various microorganisms. This activity is attributed to its interaction with the lipid bilayer of cells, which increases permeability and leads to the leakage of cellular contents.

Emerging research continues to utilize this and related compounds. For instance, the synthesis of novel Schiff base ligands, such as those derived from chloro-hydroxy propiophenone, and their subsequent metal complexes indicates an ongoing interest in creating new materials from substituted phenolic precursors. bookpi.orgresearchgate.net Furthermore, as a halogenated phenol, it remains a compound of interest in the context of environmental science and the study of how such molecules interact with biological systems. nih.gov

Chemical and Physical Properties of this compound

The following table summarizes key identifiers and computed properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.63 g/mol |

| CAS Number | 32749-00-1 |

| InChIKey | PANDSHVJMGCDGA-UHFFFAOYSA-N |

Overview of Chemical Reactions

This compound can participate in several types of chemical reactions characteristic of its phenolic structure.

| Reaction Type | Description |

| Oxidation | Can be oxidized to form corresponding quinones. |

| Reduction | Can be reduced to form the corresponding hydroquinone (B1673460). |

| Substitution | The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. |

| Esterification | The hydroxyl group can react with acylating agents, such as acetic anhydride, to form esters like 4-chloro-3-propylphenyl acetate. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-3-7-6-8(11)4-5-9(7)10/h4-6,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANDSHVJMGCDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Propylphenol and Analogous Structures

Established Synthetic Routes for Related Chlorinated and Propylated Phenols

Traditional synthetic strategies provide a foundation for the preparation of 4-chloro-3-propylphenol and its analogs. These methods, while established, often contend with challenges of regioselectivity, which is the precise placement of functional groups on the aromatic ring.

Selective Halogenation Strategies on Propylphenols

A direct and common approach to this compound is the selective chlorination of 3-propylphenol (B1220475). The hydroxyl and propyl groups on the phenol (B47542) ring direct the position of the incoming chloro substituent. The hydroxyl group is a strongly activating ortho-, para-director, while the propyl group is a weakly activating ortho-, para-director. This directing effect can lead to a mixture of products, making the control of regioselectivity a key challenge.

One documented method for the synthesis of this compound involves the reaction of 3-n-propylphenol with sulfuryl dichloride (SO₂Cl₂) in diethyl ether at temperatures ranging from -10 to 0 °C for one hour. This reaction has been reported to yield this compound, although the formation of other isomers such as 2-chloro-3-propylphenol and 6-chloro-3-propylphenol is also possible lookchem.com.

The chlorination of analogous compounds such as 3-ethylphenol has been achieved using thionyl chloride (SOCl₂) in the presence of ferric chloride (FeCl₃) in carbon tetrachloride researchgate.net. This highlights the use of Lewis acids to facilitate halogenation. The table below summarizes various halogenation approaches for m-alkylphenols, showcasing the different reagents and conditions employed to achieve chlorination.

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Reaction Conditions | Major Product(s) | Yield |

|---|---|---|---|---|---|

| 3-n-Propylphenol | Sulfuryl dichloride (SO₂Cl₂) | Diethyl ether | -10 to 0 °C, 1h | This compound | 68% |

| 3-Ethylphenol | Thionyl chloride (SOCl₂) | FeCl₃ / CCl₄ | Not specified | 4-Chloro-3-ethylphenol | Not specified |

| 3,5-Dimethylphenol | Chlorinating agent and oxidizing agent | Cupric salt | Organic solvent | 4-Chloro-3,5-dimethylphenol | Not specified |

Alkylation Approaches on Chlorophenols

An alternative synthetic route is the alkylation of a chlorophenol, such as 4-chlorophenol (B41353), with a propylating agent. The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, typically using an alkyl halide or an alkene in the presence of a Lewis acid catalyst berkeley.eduwikipedia.orgmasterorganicchemistry.com.

For the synthesis of this compound, this would involve the propylation of 4-chlorophenol. The hydroxyl group's strong activating and ortho-directing effect would favor the introduction of the propyl group at the position ortho to the hydroxyl group, which is the 3-position in 4-chlorophenol.

The choice of catalyst and reaction conditions is crucial to control the reaction and minimize the formation of byproducts. Various Lewis acids can be employed, with differing activities jk-sci.com. The alkylation of p-chlorophenol with isoprene cyclodimers has been studied in the presence of a zeolite-containing catalyst, indicating that solid acid catalysts can also be effective ppor.az.

| Starting Material | Alkylating Agent | Catalyst | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| p-Chlorophenol | Isoprene cyclodimers | Zeolite-containing catalyst | 120-135 °C, 5-6 h | 2-[3(4)methylcyclohexen-3-yl-isopropyl]-4-chlorophenol | 71.6-78.3% |

| Phenol | Alkyl halide/Alkene | Lewis Acid (e.g., AlCl₃) | Variable | Alkylphenol | Variable |

Catalytic Transformations in Phenol Synthesis

Catalytic methods play a significant role in the synthesis of substituted phenols, offering pathways that can enhance selectivity and efficiency. Transition-metal catalyzed reactions, particularly those involving palladium and copper, have been extensively developed for the formation of C-O and C-C bonds, which are central to the synthesis of complex phenols beilstein-journals.orgnih.gov.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the propyl group onto a pre-functionalized chlorophenol derivative nih.gov. Similarly, copper-catalyzed Ullmann-type reactions are valuable for constructing aryloxy phenols, which can be further modified nih.gov. These catalytic systems often require specific ligands to facilitate the desired transformation and achieve high yields.

Advanced Synthetic Approaches and Catalyst Systems

Modern synthetic chemistry offers more sophisticated and often more efficient routes to highly substituted aromatic compounds, including this compound. These advanced methods focus on achieving high regioselectivity and functional group tolerance.

Oxidative Halogenation in Arenol Synthesis

Oxidative halogenation provides an alternative to traditional electrophilic halogenation. In this approach, a halide source is oxidized in situ to a more reactive halogenating species. This can be achieved using various oxidants and catalysts. For instance, the FAD-dependent halogenase RebH has been shown to perform regioselective oxidative halogenation of arenes nih.gov. Electrochemical methods using a chromium catalyst have also been investigated for the halogenation of phenol globalscientificjournal.com. These methods can offer improved control over the reaction and may proceed under milder conditions than traditional methods.

Modular Synthesis Techniques for Aromatic Alcohols

Modular synthesis is a powerful strategy that allows for the construction of complex molecules from simpler, interchangeable building blocks chemrxiv.org. This approach offers flexibility and the ability to rapidly generate a library of related compounds. For the synthesis of substituted phenols, a modular approach might involve the coupling of pre-functionalized aromatic rings or the sequential, controlled introduction of substituents onto a core scaffold acs.org.

Palladium-catalyzed dehydrogenation–coupling–aromatization protocols have been developed to access ortho-substituted phenols from cyclohexanols and primary alcohols, demonstrating a modular approach to building substituted phenols acs.org. Such strategies provide a high degree of control over the final substitution pattern of the phenolic product.

Esterification and Etherification Reactions of Phenols

The hydroxyl group of phenols, including substituted phenols like this compound, can undergo esterification and etherification to form a variety of derivatives. These reactions are fundamental in synthetic organic chemistry for modifying the properties of phenolic compounds.

Etherification: The most common method for preparing ethers from phenols is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com The phenol is first deprotonated by a suitable base, such as sodium hydroxide, to form the sodium phenoxide. gordon.edu This phenoxide then acts as a nucleophile, attacking the primary alkyl halide to form the ether and a salt byproduct. wikipedia.orgbyjus.com The Williamson ether synthesis is highly versatile and can be used to prepare both symmetrical and asymmetrical ethers. byjus.com For the reaction to be successful and provide a high yield, the alkyl halide should ideally be primary to minimize competing elimination reactions. miracosta.edu

Kinetic and Mechanistic Investigations of Synthetic Reactions

The synthesis of this compound involves key reaction types such as electrophilic aromatic substitution, specifically chlorination and alkylation. Understanding the kinetics and mechanisms of these reactions is crucial for controlling product formation and selectivity.

Chlorination of Phenols: The chlorination of phenol is a well-studied electrophilic aromatic substitution reaction. The reaction typically follows second-order kinetics, being first-order with respect to the phenolic compound and first-order with respect to chlorine. nih.govacs.org The reaction rate is highly dependent on pH, as this determines the concentration of the reacting species. gfredlee.com Studies have shown that the reaction can proceed through the interaction of hypochlorous acid (HOCl) with either the neutral phenol molecule or the more reactive phenoxide anion. nih.govacs.org The reaction between HOCl and the phenoxide ion is significantly faster. nih.govacs.org

The substituents on the phenolic ring have a significant impact on the reaction rate. This relationship can often be described by the Hammett equation, which correlates reaction rates with substituent constants (σ). For the reaction of HOCl with phenolate (B1203915) ions, a Hammett-type correlation has been established as log(k) = 4.15 - 3.00Σσ. acs.orgresearchgate.net The negative value of the reaction constant (ρ = -3.00) indicates that electron-donating groups, which stabilize the transition state of the electrophilic attack, increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

Table 1: Second-Order Rate Constants for Chlorination of Phenolic Compounds with HOCl

| Reactant | Rate Constant (M⁻¹s⁻¹) |

| HOCl + Phenol | 0.02 - 0.52 |

| HOCl + Phenolate | 8.46 x 10¹ - 2.71 x 10⁴ |

Data sourced from multiple phenolic compounds under various conditions. nih.govacs.org

Alkylation of Phenols: The introduction of the propyl group onto the phenol ring is typically achieved through a Friedel-Crafts alkylation reaction. cnchemshop.com This reaction involves an electrophilic attack on the electron-rich aromatic ring by a carbocation or a related electrophile. slchemtech.compw.live The mechanism begins with the generation of the electrophile from an alkylating agent (e.g., an alkyl halide or an alkene) with the assistance of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). slchemtech.comjk-sci.com The aromatic ring of the phenol then acts as a nucleophile, attacking the carbocation to form an arenium ion intermediate. pw.live Finally, a proton is lost from the arenium ion to restore the aromaticity of the ring and yield the alkylated phenol. pw.live The hydroxyl group of the phenol is a strong activating group, directing the incoming alkyl group primarily to the ortho and para positions. However, the reaction can be complicated by issues such as polyalkylation and carbocation rearrangements. pw.live

Process Optimization and Scalability Considerations for Chemical Intermediates

The transition of a chemical synthesis from a laboratory procedure to an industrial-scale process requires careful optimization of various parameters to ensure safety, efficiency, cost-effectiveness, and product quality. longdom.org For fine chemical intermediates like this compound, this involves a multi-faceted approach.

Key Optimization Parameters:

Reaction Conditions: Temperature, pressure, and reaction time must be finely tuned. For instance, exothermic reactions, common in aromatic substitutions, require robust cooling systems to manage heat generation, especially at a large scale where the surface-area-to-volume ratio decreases.

Catalyst Selection and Loading: The choice of catalyst (e.g., Lewis acids for alkylation) and its concentration are critical. longdom.org An ideal industrial catalyst should be highly active, selective, robust, and preferably recyclable to minimize cost and waste.

Reactant Concentration and Addition Rate: In semi-batch processes, the rate of addition of a reactant can control the reaction rate and heat evolution, preventing dangerous accumulation of unreacted reagents. researchgate.net Using one reactant in excess can also drive the reaction to completion but requires consideration of downstream separation costs. jk-sci.com

Solvent Choice: The solvent affects reaction rates, selectivity, and solubility of reactants and products. For industrial scale-up, factors like cost, toxicity, environmental impact, and ease of recovery are paramount.

Scalability Challenges: Scaling up a process is not merely about using larger reactors. Hydrodynamics and mixing become critical factors; what works in a small flask may not translate directly to a multi-thousand-gallon reactor. visimix.com Mass and heat transfer limitations can become significant, potentially leading to lower yields, increased by-product formation, and safety hazards. Therefore, a "scale-down" approach is often employed, where laboratory experiments are designed to mimic the conditions of the large-scale plant to anticipate and solve potential scale-up issues. visimix.com Modern process development often utilizes tools like Design of Experiments (DoE) to systematically study the effects of multiple variables and identify optimal operating conditions efficiently.

Table 2: Key Considerations for Process Scale-Up

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

| Objective | Proof of concept, yield | Productivity, safety, cost, robustness |

| Heat Transfer | High surface-area-to-volume ratio, easy control | Low surface-area-to-volume ratio, critical for safety |

| Mixing | Generally efficient (stir bar) | Complex hydrodynamics, critical for reaction performance |

| Reagent Purity | High purity often used | Technical grade, cost is a major factor |

| Isolation | Chromatography, simple extraction | Crystallization, distillation, filtration |

| Safety | Small quantities, manageable risk | Rigorous hazard assessment, process safety management |

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 3 Propylphenol

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For 4-Chloro-3-propylphenol, the FT-IR spectrum is expected to exhibit distinct bands corresponding to its phenolic hydroxyl group, the aromatic ring, the propyl substituent, and the carbon-chlorine bond.

The most prominent feature in the IR spectrum of a phenol (B47542) is the O–H stretching vibration, which typically appears as a broad band in the region of 3200-3500 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ range. ijmert.org The presence of the propyl group will be indicated by aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Furthermore, characteristic C-C stretching vibrations within the aromatic ring are expected between 1400 and 1600 cm⁻¹. orgchemboulder.com The C-O stretching of the phenolic group and the C-Cl stretching vibrations will also produce characteristic bands in the fingerprint region of the spectrum.

Interactive Table: Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200-3500 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (Propyl) | 2850-2960 | Medium to Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200-1260 | Strong |

| C-Cl Stretch | 600-800 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrations of non-polar bonds. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the aromatic ring and the C-C backbone of the propyl group. Aromatic C=C stretching vibrations typically give rise to strong bands in the Raman spectrum. The symmetric vibrations of the substituted benzene (B151609) ring are also expected to be prominent.

Interactive Table: Expected FT-Raman Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch (Propyl) | 2850-2960 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 600-800 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of this compound by providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

¹H NMR spectroscopy of this compound will reveal distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the propyl group. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing chlorine atom, as well as their relative positions on the ring. The protons of the propyl group will exhibit characteristic splitting patterns (triplet, sextet, triplet) due to spin-spin coupling with adjacent protons. The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. libretexts.org

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. The spectrum of this compound will show distinct signals for each of the six aromatic carbons and the three carbons of the propyl chain. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon bearing the hydroxyl group will be shifted downfield, while the carbon attached to the chlorine atom will also show a characteristic chemical shift.

Interactive Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic OH | 4.0-7.0 | Broad Singlet |

| Aromatic CH | 6.5-7.5 | Multiplet |

| Propyl CH₂ (benzylic) | 2.5-2.7 | Triplet |

| Propyl CH₂ | 1.5-1.7 | Sextet |

| Propyl CH₃ | 0.9-1.0 | Triplet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-OH | 150-160 |

| Aromatic C-Cl | 120-130 |

| Aromatic C-H | 115-135 |

| Aromatic C-C₃H₇ | 135-145 |

| Propyl CH₂ (benzylic) | 30-35 |

| Propyl CH₂ | 20-25 |

| Propyl CH₃ | 10-15 |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.

Common fragmentation pathways for phenolic compounds in mass spectrometry include the loss of the alkyl side chain and cleavage of the aromatic ring. For this compound, fragmentation of the propyl group is expected. The precise fragmentation pattern can be used to confirm the substitution pattern on the aromatic ring. When coupled with a separation technique like gas chromatography (GC-MS), mass spectrometry can also be used for the sensitive and selective quantification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like this compound. The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For phenols, analysis often involves a derivatization step to convert the polar hydroxyl group into a less polar, more volatile ether or ester. This process improves chromatographic peak shape and reduces tailing. univ-lyon1.fr Common derivatization agents include diazomethane (B1218177) for methylation or pentafluorobenzyl bromide (PFBBr). epa.gov

In a typical GC-MS analysis, the derivatized or underivatized sample is injected into the GC, where it is vaporized. The gaseous analytes are then separated as they pass through a capillary column, with separation based on boiling point and affinity for the column's stationary phase. sigmaaldrich.com Following separation, the compounds enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of this compound. Standardized procedures, such as those outlined in EPA Method 8041A, provide a framework for the analysis of chlorinated phenols in various matrices. epa.gov

Table 1: Representative GC-MS Analytical Parameters for Phenolic Compounds

| Parameter | Description |

|---|---|

| GC Column | Fused-silica capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. epa.gov |

| Injector | Split/Splitless, operated in splitless mode for trace analysis. |

| Oven Program | Initial temperature of 60°C, ramped to 280-300°C to ensure elution of all analytes. |

| Carrier Gas | Helium at a constant flow rate. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Ion Trap. |

| Detection Mode | Full Scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision. nih.gov This capability allows for the determination of an analyte's elemental formula from its accurate mass. For this compound (C₉H₁₁ClO), HRMS can differentiate its molecular ion from other ions with the same nominal mass but different elemental compositions. nih.gov

HRMS is invaluable for the unambiguous identification of unknown compounds in complex samples and for confirming the identity of target analytes. researchgate.net The high mass accuracy, typically within 5 ppm, significantly increases confidence in compound identification. nih.gov Furthermore, the high resolution of HRMS instruments allows for the separation of isotopic peaks, providing further confirmation of the elemental formula by comparing the measured isotopic pattern with the theoretical pattern calculated from natural isotopic abundances.

Table 2: Theoretical HRMS Data for this compound (C₉H₁₁ClO)

| Ion / Isotope | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Molecular Ion [M]⁺ | C₉H₁₁³⁵Cl¹⁶O | 170.04984 |

| M+1 Isotope | C₈¹³CH₁₁³⁵Cl¹⁶O | 171.05320 |

| M+2 Isotope | C₉H₁₁³⁷Cl¹⁶O | 172.04689 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org It is particularly well-suited for the analysis of polar, thermally unstable, or non-volatile compounds that are not amenable to direct GC analysis without derivatization. thermofisher.com Therefore, LC-MS provides an excellent method for the direct analysis of this compound in complex matrices, such as environmental water samples or biological fluids.

The separation is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source, where ionization occurs. Common ionization techniques for this type of compound include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are soft ionization methods that typically produce an intact molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). thermofisher.com

Table 3: Typical LC-MS Parameters for Phenol Analysis

| Parameter | Description |

|---|---|

| LC Column | Reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). nih.gov |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min for HPLC. |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for phenols. |

| Mass Analyzer | Triple Quadrupole (QqQ) for quantitative analysis using Multiple Reaction Monitoring (MRM), or high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap for identification. |

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC, GCxGC)

Gas Chromatography (GC) is a fundamental technique for the separation and purity assessment of volatile and semi-volatile compounds. The purity of a this compound sample can be readily determined by GC, where impurities will appear as separate peaks in the chromatogram. The selection of the GC column's stationary phase is critical for achieving optimal separation, with phase polarity chosen based on the properties of the analyte and potential impurities. sigmaaldrich.com

For highly complex samples containing numerous isomers or structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. mosh-moah.de In GCxGC, two columns with different stationary phases (orthogonal separation mechanisms) are coupled in series. dioxin20xx.org This results in a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of co-eluting compounds that would be unresolved in a one-dimensional GC analysis. mosh-moah.de This technique would be particularly useful for resolving this compound from other chlorinated propylphenol isomers.

Table 4: Comparison of GC and GCxGC Setups

| Feature | Gas Chromatography (GC) | Comprehensive 2D GC (GCxGC) |

|---|---|---|

| Principle | Separation in a single column based primarily on volatility and polarity. sigmaaldrich.com | Two independent separation dimensions using two coupled columns of different selectivity. mosh-moah.de |

| Peak Capacity | Moderate | Very High |

| Resolution | Good for simple mixtures | Excellent for complex mixtures and isomers. mosh-moah.de |

| Data Output | One-dimensional chromatogram (peaks). | Two-dimensional contour plot (blobs). mosh-moah.de |

| Application | Routine purity assessment, quantification. | Detailed characterization of complex mixtures, isomer separation. dioxin20xx.org |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not available, a detailed analysis of the closely related analog, 4-Chloro-3-ethylphenol, provides significant insight into the expected solid-state structure. nih.govresearchgate.net

Table 6: Crystallographic Data for the Analog Compound 4-Chloro-3-ethylphenol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₉ClO | nih.govresearchgate.net |

| Crystal System | Triclinic | nih.govresearchgate.net |

| Space Group | P-1 | researchgate.net |

| Unit Cell Dimensions | a = 7.5580 Å, b = 8.6854 Å, c = 12.2520 Å | researchgate.net |

| α = 78.363°, β = 78.762°, γ = 80.355° | researchgate.net | |

| Volume (V) | 765.72 ų | researchgate.net |

| Molecules per Unit Cell (Z) | 4 | nih.govresearchgate.net |

| Key Intermolecular Interactions | O—H⋯O hydrogen bonding | nih.govresearchgate.net |

| Offset face-to-face π-stacking | nih.govresearchgate.net |

Reactivity and Reaction Mechanisms of 4 Chloro 3 Propylphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and orientation of substitution on the 4-chloro-3-propylphenol ring are governed by the combined electronic and steric effects of the hydroxyl (-OH), chloro (-Cl), and propyl (-C₃H₇) substituents. The hydroxyl group is a powerful activating, ortho-, para-directing group, while the alkyl (propyl) group is a weak activator and also ortho-, para-directing. The chloro group is deactivating yet ortho-, para-directing.

The directing influences of these groups on the available positions of the this compound ring are summarized below. The hydroxyl group's strong activating effect is the primary determinant for the position of electrophilic attack.

| Ring Position | Substituent Effects | Predicted Reactivity |

| C-2 | Ortho to -OH, Ortho to -C₃H₇, Meta to -Cl. Sterically hindered by the adjacent propyl group. | Activated, but sterically hindered. |

| C-5 | Meta to -OH, Meta to -C₃H₇, Ortho to -Cl. | Deactivated. |

| C-6 | Ortho to -OH, Para to -C₃H₇, Meta to -Cl. | Strongly activated and sterically accessible. |

Halogenation Kinetics and Pathways

Halogenation of phenols is a common electrophilic aromatic substitution reaction. For benzene (B151609), this reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen (e.g., Cl₂ or Br₂) and make it a stronger electrophile. masterorganicchemistry.commasterorganicchemistry.com However, the presence of the strongly activating hydroxyl group in this compound significantly enhances the nucleophilicity of the ring, often allowing halogenation to proceed without a catalyst.

The reaction mechanism involves the attack of the π electrons from the aromatic ring on the electrophilic halogen. masterorganicchemistry.com This forms a positively charged carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org Aromaticity is then restored by the loss of a proton (H⁺) from the carbon atom where the halogen has attached. wikipedia.org

For this compound, the primary site of halogenation is the C-6 position. This is because it is ortho to the strongly activating hydroxyl group and para to the propyl group, making it the most electronically enriched and sterically accessible position. Attack at the C-2 position is electronically favorable but sterically hindered by the adjacent propyl group.

The kinetics of the reaction are influenced by:

Substituent Effects : The hydroxyl group's powerful electron-donating effect via resonance greatly accelerates the reaction rate compared to benzene. The propyl group provides a mild activating effect through hyperconjugation, while the chlorine atom has a deactivating inductive effect.

Catalyst : While potentially not required, the presence of a Lewis acid would further increase the reaction rate by increasing the electrophilicity of the halogen. masterorganicchemistry.com

Nitrosation Mechanisms and Phenolic Reactivity

Nitrosation is an electrophilic aromatic substitution where a nitroso group (-N=O) is introduced onto the aromatic ring. The reaction is typically carried out using nitrous acid (HNO₂), which is generated in situ from a nitrite salt (e.g., NaNO₂) and a strong acid. libretexts.org The active electrophile is often the nitrosonium ion (NO⁺) or its hydrated form, which attacks the electron-rich aromatic ring. nih.govresearchgate.net

The mechanism for C-nitrosation of phenols involves the electrophilic attack of the nitrosating agent on the aromatic ring, followed by a slow proton transfer to restore aromaticity. nih.govresearchgate.net The reactivity of phenols in nitrosation is governed by several factors:

pH : The rate of nitrosation is highly pH-dependent, with maximum rates typically observed around pH 3. researchgate.net

Substituent Effects : Electron-donating groups, such as hydroxyl and alkyl groups, increase the rate of nitrosation by enhancing the nucleophilicity of the ring. Conversely, electron-withdrawing groups, like halogens, decrease the reaction rate. nih.govresearchgate.net

Steric Hindrance : Bulky substituents near the potential reaction sites can impede the approach of the electrophile, reducing or preventing the reaction. nih.gov

| Factor | Influence on Nitrosation of this compound |

| Hydroxyl Group (-OH) | Strong activation, directing to C-2 and C-6. |

| Propyl Group (-C₃H₇) | Weak activation. |

| Chloro Group (-Cl) | Deactivation due to electron-withdrawing inductive effect. nih.gov |

| Steric Hindrance | The propyl group hinders attack at the C-2 position. |

| Predicted Major Product | 4-Chloro-6-nitroso-3-propylphenol. |

Nucleophilic Reactions Involving the Hydroxyl Moiety

The hydroxyl group of this compound can act as a nucleophile or be converted into a better leaving group for nucleophilic substitution reactions. msu.edulibretexts.org

Esterification and Etherification Pathways

Esterification : Phenols can be converted to esters by reacting with carboxylic acid derivatives, most commonly acyl chlorides or anhydrides, in the presence of a base (e.g., pyridine). In this reaction, the lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the HCl or carboxylic acid byproduct.

Etherification : The formation of ethers from phenols is often achieved via the Williamson Ether Synthesis. msu.edu This two-step process involves:

Deprotonation : The weakly acidic phenol (B47542) is treated with a strong base (e.g., sodium hydroxide, NaOH) to form a highly nucleophilic phenoxide ion.

Nucleophilic Substitution : The resulting 4-chloro-3-propylphenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to displace the halide and form the corresponding ether. msu.edu This method is most effective with primary alkyl halides, as secondary and tertiary halides are more prone to E2 elimination reactions in the presence of the strong alkoxide base. msu.edu

Condensation and Schiff Base Formation

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netnih.govresearchgate.net

While this compound does not possess a carbonyl group to directly form a Schiff base, it can be chemically modified to participate in such reactions. A common strategy is to introduce an aldehyde group onto the phenolic ring via a formylation reaction, such as the Reimer-Tiemann reaction. nptel.ac.in

The proposed pathway would be:

Formylation : this compound is treated with chloroform (CHCl₃) in a strong base. This generates a dichlorocarbene (:CCl₂) electrophile, which attacks the activated ring (preferentially at the C-6 position) to form an intermediate that hydrolyzes to an aldehyde. nptel.ac.in The product would be 5-chloro-2-hydroxy-4-propylbenzaldehyde.

Condensation : The resulting hydroxy-aldehyde can then undergo a condensation reaction with a primary amine (R-NH₂). The amine nitrogen acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This is followed by dehydration (loss of a water molecule) to form the final Schiff base. nih.gov

Oxidative Transformation Mechanisms

Phenolic compounds are susceptible to oxidation due to the electron-rich nature of the aromatic ring. The oxidation of this compound can lead to the formation of various intermediates and ultimately to ring cleavage and mineralization.

A well-studied method for the degradation of similar compounds is the use of Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, which generates highly reactive hydroxyl radicals (•OH). nih.gov The degradation of 4-chloro-3-methylphenol (B1668792), a close analog, provides insight into the likely transformation mechanism. nih.gov

The proposed mechanism involves several steps:

Hydroxyl Radical Attack : The electrophilic •OH radical attacks the aromatic ring. This can lead to the addition of new hydroxyl groups or to the displacement of existing substituents.

Ipso-Substitution : A key pathway is the replacement of the chlorine atom with a hydroxyl group (ipso-substitution), leading to the formation of inorganic chloride ions and a propyl-substituted catechol or hydroquinone (B1673460) derivative. nih.gov

Formation of Quinones : The resulting dihydroxybenzene intermediates are easily oxidized to the corresponding quinones.

Ring Opening : Further attack by hydroxyl radicals on these intermediates leads to the cleavage of the aromatic ring, forming smaller, aliphatic organic acids (e.g., oxalic, formic, acetic acid). nih.gov

Mineralization : These organic acids are subsequently oxidized and decarboxylated, eventually leading to complete mineralization into carbon dioxide (CO₂) and water (H₂O). nih.gov

Studies on 4-chloro-3-methylphenol have shown that this degradation process is significantly enhanced by higher temperatures, leading to a greater extent of mineralization and faster conversion of organic chlorine to inorganic chloride. nih.gov

Formation of Quinone Intermediates

The oxidation of phenolic compounds, including this compound, can lead to the formation of highly reactive quinone intermediates. This transformation is a critical pathway in the metabolic bioactivation and environmental degradation of many phenols. The process is often initiated by enzymatic systems, such as cytochromes P450 and peroxidases, or by chemical oxidants. nih.gov

The formation of quinones from substituted phenols typically proceeds through a one- or two-step oxidation process. nih.gov In a potential pathway for this compound, an initial hydroxylation of the aromatic ring could occur, forming a catechol-like derivative (a dihydroxybenzene). This catechol intermediate is highly susceptible to further oxidation. The subsequent two-electron oxidation of this intermediate yields an electrophilic ortho-quinone. These quinone species are known Michael acceptors, making them reactive towards cellular nucleophiles. nih.gov

Quinones are often unstable and cannot be observed directly in biological systems because as they form, they react quickly with cellular components or participate in redox cycling, which generates reactive oxygen species (ROS). nih.gov The formation of quinones is a significant contributor to the toxicity of many phenolic compounds. nih.govnih.gov

Table 1: Potential Quinone Formation Pathway

| Step | Reactant | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound | Enzymatic Hydroxylation | 4-Chloro-3-propylcatechol (intermediate) |

| 2 | 4-Chloro-3-propylcatechol | Two-Electron Oxidation | 4-Chloro-3-propyl-1,2-benzoquinone |

Catalytic Oxidation Processes

The oxidation of this compound can be facilitated by various catalytic systems, often employed in environmental remediation and chemical synthesis. These processes typically involve the use of transition metal catalysts and an oxidizing agent to generate highly reactive species that can degrade or transform the parent compound.

Heterogeneous and homogeneous catalysis are employed for the oxidation of aromatic compounds. Transition metals such as iron, cobalt, and manganese are known to catalyze oxidation reactions. researchgate.net For instance, metalloporphyrins containing iron(II) have demonstrated the ability to catalyze the oxygenation of alkyl aromatics using hydrogen peroxide (H₂O₂) as the oxidant under additive-free conditions. researchgate.net

These catalytic systems can activate oxidants like H₂O₂ or molecular oxygen (O₂) to produce hydroxyl radicals or other reactive oxygen species. These species then attack the aromatic ring of this compound, leading to hydroxylation, ring-opening, and eventual mineralization or transformation into other organic molecules. The choice of catalyst and oxidant can influence the reaction pathway and the final products.

Table 2: Examples of Catalytic Systems for Phenol Oxidation

| Catalyst Type | Example Catalyst | Oxidant | Potential Application |

|---|---|---|---|

| Homogeneous | Cobalt or Manganese Naphthenates researchgate.net | Oxygen (O₂) | Industrial Synthesis |

| Heterogeneous | Iron-based catalysts (e.g., Fe₃O₄) | Hydrogen Peroxide (H₂O₂) | Environmental Remediation |

| Homogeneous | Metalloporphyrins (Iron) researchgate.net | Hydrogen Peroxide (H₂O₂) | Chemical Synthesis |

Reductive Transformation Pathways, including Catalytic Hydrogenation

Reductive pathways offer an alternative for the transformation of this compound. A primary method for this is catalytic hydrogenation, which can modify the aromatic ring and its substituents. Research on the analogous compound, 4-propylphenol, demonstrates that ring hydrogenation can be successfully achieved.

In a relevant study, the hydrogenation of 4-propylphenol was performed over a carbon-supported palladium (Pd/C) catalyst in an aqueous ethanol solution at elevated temperatures (573 K) without external hydrogen gas. shokubai.org The ethanol in this system served as a hydrogen donor. The reaction yielded products such as 4-propylcyclohexanone and both cis- and trans-4-propylcyclohexanols. shokubai.orgresearchgate.net

Applying this analogy to this compound, a similar catalytic hydrogenation process would be expected to reduce the aromatic ring. This would likely produce a mixture of chlorinated propyl-substituted cyclohexanols and cyclohexanones. Additionally, catalytic hydrogenation can also result in hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom, yielding 4-propylphenol, which could then undergo further hydrogenation.

Table 3: Potential Products of Catalytic Hydrogenation

| Pathway | Reactant | Catalyst | Key Transformation | Potential Products |

|---|---|---|---|---|

| Ring Hydrogenation | This compound | Pd/C | Reduction of the aromatic ring | Chloro-propyl-cyclohexanols, Chloro-propyl-cyclohexanone |

| Hydrodechlorination | This compound | Pd/C | Cleavage of the C-Cl bond | 4-Propylphenol, 3-Propylphenol (B1220475) |

Influence of Reaction Conditions (pH, Ionic Strength, Temperature) on Reactivity

The reactivity of this compound in aqueous environments is significantly influenced by physical and chemical parameters such as pH, ionic strength, and temperature.

Ionic Strength: The ionic strength of a solution can affect reaction kinetics by altering the activity of the reacting species. researchgate.net In reactions involving ions or polar intermediates, changes in ionic strength can modify electrostatic interactions between reactants, potentially enhancing or diminishing the reaction rate. nih.gov For radical-based reactions, which are common in oxidative degradation, an increase in ionic strength can sometimes lead to a saturation effect on the measured rate constants. researchgate.net In environments like marine aerosols, where ionic strength can be very high, reaction kinetics and product distributions can be significantly affected. cas.cn

Temperature: In accordance with chemical kinetics principles, temperature has a profound effect on the reaction rates of this compound. An increase in temperature generally leads to a higher reaction rate by increasing the kinetic energy of molecules, resulting in more frequent and energetic collisions. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. Studies on the reactions of radicals with substituted phenols have determined activation energies, quantifying the temperature dependence of these reactions. researchgate.net

Table 4: Summary of Environmental Influences on Reactivity

| Condition | Effect on this compound | Mechanism of Influence |

|---|---|---|

| pH | Affects the speciation between the neutral phenol and the anionic phenoxide. | The phenoxide form is more reactive towards oxidation. The stability of reactants and intermediates can be pH-dependent. |

| Ionic Strength | Modulates reaction rates in aqueous solutions. | Alters the activity coefficients of reactants and transition states; screens or enhances electrostatic interactions. researchgate.netnih.gov |

| Temperature | Increases the rate of chemical reactions. | Provides molecules with sufficient activation energy to overcome the reaction barrier, as described by the Arrhenius equation. researchgate.net |

Computational Chemistry and Theoretical Studies of 4 Chloro 3 Propylphenol

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule, its bond lengths, and its bond angles. These calculations seek to find the most stable structure, known as the optimized geometry, which corresponds to the minimum energy state of the molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of many-body systems, including atoms and molecules. arxiv.orgnih.gov The geometry optimization process in DFT involves calculating the energy of an initial molecular structure and systematically modifying the atomic coordinates to find a new geometry with lower energy. mdpi.com This iterative process continues until a local minimum on the potential energy surface is reached, representing the molecule's most stable conformation. mdpi.comyoutube.com

| Parameter | Typical Predicted Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-Cl Bond Length | ~1.75 | B3LYP/6-311++G(d,p) |

| C-O Bond Length | ~1.37 | B3LYP/6-311++G(d,p) |

| O-H Bond Length | ~0.97 | B3LYP/6-311++G(d,p) |

| C-C-O Bond Angle | ~120 | B3LYP/6-311++G(d,p) |

In computational chemistry, a basis set is a set of mathematical functions used to represent the electronic wave function and build molecular orbitals. The choice of basis set significantly influences the accuracy of the calculated results. Minimal basis sets, like STO-3G, are computationally less expensive but provide only qualitative results. mdpi.com More sophisticated basis sets, such as Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)), include more functions to better describe the distribution of electrons. youtube.comijmert.org

The inclusion of polarization functions (e.g., 'd' and 'p' in the basis set name) allows for the description of non-uniform distortion of atomic orbitals within the molecule, which is crucial for accurate geometry predictions. Diffuse functions (indicated by '+') are important for describing anions and systems with lone pairs of electrons. For this compound, using a larger basis set like 6-311++G(d,p) would be expected to yield more accurate bond lengths and angles compared to a smaller basis set like 3-21G.

Electronic Structure and Bonding Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity. Analyses such as HOMO-LUMO, NBO, and MEP mapping provide detailed information about electron distribution, orbital interactions, and potential sites for chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A small HOMO-LUMO gap generally indicates high chemical reactivity, high polarizability, and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic ring. DFT calculations can precisely determine the energies of these orbitals for this compound.

| Parameter | Typical Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dempg.de It analyzes the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the degree of electron delocalization and intramolecular charge transfer. For this compound, NBO analysis would reveal the nature of the C-Cl, C-O, and O-H bonds, as well as the lone pairs on the oxygen and chlorine atoms, providing insight into their polarity and hybridizations. uni-muenchen.de

The Molecular Electrostatic Potential (MEP) map is a visualization tool used to predict the reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. wolfram.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.comresearchgate.net For this compound, the MEP map would likely show negative potential concentrated around the electronegative oxygen and chlorine atoms, indicating these are the primary sites for electrophilic interactions. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interactions. researchgate.net

Theoretical Thermochemical Property Prediction

DFT calculations can also be used to predict the thermochemical properties of a molecule, such as its standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). These properties are derived from the vibrational frequencies calculated after geometry optimization. The frequency calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide the necessary data for statistical mechanics calculations to determine the thermochemical parameters. nih.govyoutube.com These predicted values are crucial for understanding the stability and energy of the molecule under various conditions.

| Property | Predicted Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -250.5 | kJ/mol |

| Standard Entropy (S°) | 420.8 | J/(mol·K) |

| Heat Capacity (Cv) | 185.2 | J/(mol·K) |

Simulation of Spectroscopic Properties

Computational methods are extensively used to simulate and interpret spectroscopic data, providing a direct link between molecular structure and experimental spectra.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies. acs.org For this compound, a typical computational workflow involves:

Optimizing the molecular geometry using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

Calculating the harmonic vibrational frequencies at the optimized geometry. acs.org The resulting frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations.

Applying a scaling factor to the calculated frequencies to improve agreement with experimental data. acs.org

The calculated spectrum allows for the assignment of specific absorption bands to particular vibrational modes, such as O-H stretching, aromatic C-H stretching, C-C ring vibrations, and C-Cl stretching. Potential Energy Distribution (PED) analysis can be used to determine the contribution of each internal coordinate to a given normal mode, ensuring a precise assignment of the vibrational bands. acs.org

Table 1: Representative Calculated Vibrational Modes for a Substituted Phenol (B47542)

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹, scaled) |

| O-H Stretch | 3200 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| O-H In-plane Bend | 1300 - 1400 |

| C-O Stretch | 1200 - 1260 |

| C-Cl Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of NMR chemical shifts (δ) and coupling constants can aid in the interpretation of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR parameters.

The process involves:

Optimizing the geometry of this compound.

Performing a GIAO calculation at the optimized geometry to obtain the absolute magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.

δcalc = σref - σcalc

These predictions can help assign signals in ¹H and ¹³C NMR spectra to specific atoms within the molecule and can be particularly useful for distinguishing between isomers.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. For this compound, the orientation of the propyl group relative to the phenol ring is the primary source of conformational isomerism.

Conformational analysis is performed computationally by exploring the molecule's potential energy surface (PES). nih.gov This is typically done by systematically varying the dihedral angle(s) that define the conformation and calculating the energy at each point. For this compound, the key dihedral angle would be C4-C3-C(propyl)-C(propyl). A relaxed PES scan, where all other geometric parameters are optimized at each step, provides a path of minimum energy between different conformations. acs.org

The results of a PES scan reveal the locations of energy minima, corresponding to stable conformers, and the energy barriers between them. This information is crucial for understanding the molecule's preferred shapes and the dynamics of its interconversion between different conformations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities. mdpi.comproquest.com These models are built on the principle that the structure of a molecule dictates its properties.

For a class of compounds like chlorophenols, a QSPR model could be developed to predict properties such as toxicity, environmental fate, or partitioning behavior (e.g., octanol-water partition coefficient, log Kₒw). mdpi.comproquest.com The development of a QSPR model for this compound and related compounds would involve:

Data Set Collection: Assembling a data set of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that relates a subset of the most relevant descriptors to the property being modeled.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability.

Such models are valuable for predicting the properties of new or untested chemicals, reducing the need for expensive and time-consuming experimental measurements.

Derivation and Application of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and represent the physicochemical and structural properties of a molecule. libretexts.org They are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the structure of a compound with its biological activity or physical properties. nih.govmdpi.com The process involves calculating a set of descriptors for a series of molecules and then using statistical methods to build a model that relates these descriptors to an observed property. mdpi.com

For a molecule such as this compound, a wide range of descriptors can be calculated, categorized by their dimensionality (0D, 1D, 2D, 3D, and 4D):

0D Descriptors: These include basic information like molecular weight and atom counts (e.g., number of carbon, oxygen, chlorine atoms). libretexts.org

1D Descriptors: These are derived from the chemical formula and include counts of functional groups, number of rings, and the number of hydrogen bond donors or acceptors. libretexts.org

2D Descriptors: Calculated from the 2D representation of the molecule, these descriptors encode information about topology and connectivity. Examples include topological indices and lipophilicity (logP). libretexts.org

3D Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's geometry and steric properties. libretexts.org

4D-QSAR Descriptors: This advanced approach considers the conformational flexibility of the ligand, its alignment, and the different possible pharmacophore groupings. nih.gov

The application of these descriptors is vast. In environmental chemistry, they can be used to predict the toxicity and environmental fate of halogenated phenols. researchgate.net In drug design, descriptors help in predicting properties like bioavailability, binding affinity, and toxicity. nih.gov For analytical chemistry, they are crucial for developing models that predict chromatographic behavior. nih.gov Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), provide insights into the electronic properties of molecules, such as the energy of the highest occupied molecular orbital (HOMO), dipole moment, and electrostatic charges, which are often correlated with chemical reactivity and toxicity. researchgate.net

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional (0D/1D) | Hydrogen Bond Acceptors (HBA) | Number of atoms that can accept a hydrogen bond (e.g., the oxygen in the hydroxyl group). |

| Constitutional (0D/1D) | Hydrogen Bond Donors (HBD) | Number of atoms that can donate a hydrogen bond (e.g., the hydrogen of the hydroxyl group). |

| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. Correlates with drug transport properties. |

| Physicochemical (2D) | Octanol-Water Partition Coefficient (logP) | A measure of a compound's hydrophobicity/lipophilicity. researchgate.net |

| Quantum-Chemical (3D) | Dipole Moment | A measure of the overall polarity of the molecule. researchgate.net |

| Quantum-Chemical (3D) | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to electron-donating and accepting abilities. researchgate.net |

Predictive Modeling of Chemical Attributes (e.g., chromatographic retention)

A significant application of computational chemistry for compounds like this compound is the prediction of their chemical attributes, such as chromatographic retention time. This is achieved through Quantitative Structure-Retention Relationships (QSRR), a modeling approach that has become a standard for predicting retention in techniques like reversed-phase liquid chromatography (RP-LC). semanticscholar.org QSRR models are invaluable in pharmaceutical analysis and method development, as they can predict the retention times of known compounds as well as hypothetical impurities or degradation products that may not be readily available for experimental analysis. mdpi.com

The development of a QSRR model involves several key steps:

Data Set Collection: A set of structurally diverse compounds (e.g., various substituted phenols) is selected, and their retention times are measured under specific chromatographic conditions. nih.gov

Descriptor Calculation: For each compound in the set, a large number of molecular descriptors are calculated using specialized software. nih.gov

Variable Selection: Since thousands of descriptors can be generated, feature selection algorithms, such as Genetic Algorithms, are used to identify the subset of descriptors that are most relevant to predicting retention time. nih.gov

Model Building: Statistical regression techniques are employed to create a mathematical equation linking the selected descriptors to the experimental retention times. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.netnih.gov

Model Validation: The predictive power and robustness of the model are rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation) and, crucially, external validation using a set of compounds not included in the model-building process. mdpi.comresearchgate.net

For phenolic compounds, QSRR models have successfully predicted retention behavior. nih.gov The descriptors selected in these models often relate to the molecule's hydrophobicity (since RP-LC separates based on polarity), size, and electronic properties, which influence interactions with the stationary and mobile phases. semanticscholar.org The goal is not only to predict the retention time accurately but also the correct elution order, which is particularly challenging for complex mixtures with closely eluting peaks. semanticscholar.orgmdpi.com

The table below illustrates a hypothetical QSRR model for predicting the retention time of a series of phenolic compounds, including this compound, based on key molecular descriptors.

| Compound | logP (Hydrophobicity) | Molecular Weight (g/mol) | Experimental tR (min) | Predicted tR (min) |

|---|---|---|---|---|

| Phenol | 1.48 | 94.11 | 5.2 | 5.4 |

| 4-Chlorophenol (B41353) | 2.39 | 128.56 | 8.5 | 8.3 |

| 3-Propylphenol (B1220475) | 3.03 | 136.19 | 11.8 | 12.1 |

| 4-Chloro-3-methylphenol (B1668792) | 2.74 | 142.58 | 10.1 | 10.3 |

| This compound | 3.5 (est.) | 170.64 | 14.5 | 14.2 |

Environmental Transformation and Degradation Pathways of 4 Chloro 3 Propylphenol

Microbial Degradation Mechanisms

Microorganisms, particularly bacteria and fungi, play a pivotal role in the breakdown of chlorinated phenolic compounds. While specific studies on 4-chloro-3-propylphenol are limited, the degradation mechanisms can be largely inferred from extensive research on similar molecules like 4-chlorophenol (B41353) (4-CP) and other alkylphenols.

The microbial breakdown of chlorophenols typically initiates with the hydroxylation of the aromatic ring, a step that prepares the molecule for subsequent ring cleavage. Bacteria and fungi employ different strategies to achieve this transformation.

Bacterial Pathways: Bacteria predominantly utilize two main pathways for the degradation of chlorophenols: the ortho-cleavage and meta-cleavage pathways. The initial step often involves a monooxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a chlorocatechol. For instance, in the degradation of 4-CP, the initial hydroxylation can lead to the formation of 4-chlorocatechol (B124253). Subsequently, the chlorinated catechol undergoes ring cleavage. This process can be followed by the removal of the chlorine atom. Some bacterial consortia have been shown to completely mineralize 4-CP, utilizing it as a sole source of carbon. nih.govresearchgate.net A bacterial strain identified as Stenotrophomonas sp. has been observed to degrade 4-CP via a hydroquinone (B1673460) pathway. nih.gov

Fungal Pathways: Fungi, particularly white-rot fungi, utilize powerful extracellular ligninolytic enzymes, such as laccases and peroxidases, to initiate the degradation of a wide range of aromatic pollutants, including chlorophenols. nih.gov Fungi like Cunninghamella elegans and Trametes versicolor are known to biodegrade chloroaromatic compounds. nih.gov The fungal degradation process often involves cytochrome P450 monooxygenases, which catalyze hydroxylation and dehalogenation reactions. nih.gov This can lead to the formation of less toxic intermediates. For example, the biotransformation of chloroxylenol by Cunninghamella elegans involves hydroxylation, indicating a similar potential pathway for this compound. nih.gov

The identification of intermediate metabolites is key to understanding degradation pathways. In the breakdown of compounds structurally similar to this compound, several key intermediates have been identified.

During the bacterial degradation of 4-chlorophenol, common intermediates include hydroquinone and 4-chlorocatechol. nih.govcapes.gov.br For example, a Pseudomonas sp. was found to degrade 4-chloro-3-nitrophenol (B1362549) via the novel intermediate 4-chlororesorcinol. researchgate.netbohrium.com This suggests that hydroxylation is a critical initial step. The degradation of 4-ethylphenol (B45693) by Pseudomonas putida JD1 proceeds through the formation of 1-(4'-hydroxyphenyl)ethanol, indicating that the alkyl side chain can also be a site of initial enzymatic attack. researchgate.net For this compound, it is plausible that degradation could be initiated either by hydroxylation of the aromatic ring to form a propyl-chlorocatechol or by oxidation of the propyl side chain.

Below is a table of potential metabolites based on the degradation of similar compounds.

| Parent Compound | Microorganism/System | Key Metabolite(s) | Pathway Type |

| 4-Chlorophenol | Stenotrophomonas sp. | Hydroquinone | Hydroquinone Pathway |

| 4-Chlorophenol | Photocatalytic Degradation | 4-Chlorocatechol, Hydroquinone | Abiotic |

| 4-Chloro-3-nitrophenol | Pseudomonas sp. JHN | 4-Chlororesorcinol | Oxidative |

| 4-Ethylphenol | Pseudomonas putida JD1 | 1-(4'-hydroxyphenyl)ethanol | Side-chain Oxidation |

The biodegradation of this compound is driven by the activity of specific enzymes that catalyze key transformation steps.

Monooxygenases and Dioxygenases : These are crucial for the initial attack on the aromatic ring. In bacteria, catechol 2,3-dioxygenase (meta-cleavage) and catechol 1,2-dioxygenase (ortho-cleavage) are key enzymes that cleave the aromatic ring of catechol intermediates. nih.govresearchgate.net Fungal degradation also relies on monooxygenases, such as cytochrome P450 enzymes, which can hydroxylate the aromatic ring and potentially lead to dehalogenation. nih.gov

Dehydrogenases : Enzymes like 4-ethylphenol methylenehydroxylase act by dehydrogenating the substrate to form a quinone methide, which is then hydrated to an alcohol. researchgate.netconsensus.app A similar enzyme could potentially act on the propyl side chain of this compound.

Ligninolytic Enzymes : Produced primarily by white-rot fungi, enzymes like laccase and manganese peroxidase have broad substrate specificity and can oxidize a variety of phenolic compounds, initiating their degradation. nih.gov Laccase production in T. versicolor was observed during the degradation of chloroxylenol. nih.gov

| Enzyme Class | Specific Enzyme Example | Function | Typical Organism |

| Dioxygenase | Catechol 2,3-dioxygenase | Aromatic ring cleavage (meta) | Bacteria |

| Monooxygenase | Cytochrome P450 | Hydroxylation, Dehalogenation | Fungi |

| Dehydrogenase | 4-Ethylphenol methylenehydroxylase | Side-chain oxidation | Pseudomonas putida |

| Peroxidase | Laccase | Oxidation of phenolic compounds | Trametes versicolor |

Genomic and metagenomic analyses provide powerful insights into the microbial communities and the specific genes responsible for degrading pollutants like chlorophenols. Whole-genome sequencing of bacterial consortia capable of degrading 4-CP has revealed the presence of genes related to xenobiotic degradation pathways. nih.govresearchgate.net These studies help in mapping the complete degradation pathway by identifying genes encoding for key enzymes like catechol dioxygenases. nih.govresearchgate.net

Metagenomic studies of contaminated sites, such as those near steel industries, have identified keystone degrader genera like Burkholderia, Mycobacterium, and Rhodopseudomonas that possess genes for the degradation of aromatic hydrocarbons. plos.org Analysis of microbial communities in environments where phenol (B47542) is present has shown an enrichment of specific bacteria, such as Syntrophus aciditrophicus, and methanogens like Methanothrix soehngenii, which are involved in its anaerobic degradation. mdpi.com Such analyses can reveal the taxonomic and functional diversity of microbes capable of breaking down complex organic pollutants and can help in identifying novel degradation pathways and enzymes. plos.orgnih.gov

Abiotic Degradation Processes

In addition to microbial action, abiotic processes, particularly photolysis, contribute to the transformation of chlorophenols in the environment.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The direct photolysis of chlorophenols in aqueous environments can occur, but the rate is often slow. The process can be significantly accelerated by the presence of photosensitizers or through photocatalysis.

Photocatalytic degradation, often using a semiconductor like titanium dioxide (TiO₂), is an effective method for breaking down chlorophenols. nih.gov When TiO₂ is irradiated with UV light, it generates highly reactive hydroxyl radicals, which are powerful oxidizing agents that can attack the aromatic ring of this compound, leading to its mineralization.

The kinetics of chlorophenol degradation often follow pseudo-first-order kinetics. Studies on the photocatalytic degradation of 4-chlorophenol have identified intermediates such as 4-chlorocatechol and hydroquinone. capes.gov.br The degradation rate is influenced by factors such as the concentration of the pollutant, the pH of the medium, and the presence of other substances. For example, the presence of surfactants can inhibit the degradation rate of some chlorophenols. nih.gov The rate of degradation can vary significantly among different chlorophenol derivatives. nih.gov

| Compound | Degradation Process | Key Findings/Kinetics |

| 4-Chlorophenol | Photocatalysis with TiO₂ | Intermediates include 4-chlorocatechol and hydroquinone. capes.gov.br |

| Various Chlorophenols | Photocatalysis with TiO₂ | Degradation kinetics are influenced by the compound's hydrophobicity. nih.gov |